
tert-Butyl (3S,4S)-3-(dimethylamino)-4-hydroxypyrrolidine-1-carboxylate
Overview
Description
tert-Butyl (3S,4S)-3-(dimethylamino)-4-hydroxypyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3S,4S)-3-(dimethylamino)-4-hydroxypyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3S,4S)-3-(dimethylamino)-4-hydroxypyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce a variety of functional groups into the molecule .
Scientific Research Applications
Drug Development
BOC-DMAHP is utilized in the synthesis of various pharmaceutical agents. Its structural features allow it to act as a building block for designing drugs targeting neurological disorders, particularly those involving neurotransmitter modulation. The dimethylamino group enhances solubility and bioavailability, making it a favorable candidate for oral formulations.
Synthesis of Bioactive Compounds
The compound serves as an important intermediate in the synthesis of bioactive molecules. By modifying the pyrrolidine ring or the carboxylate group, researchers can create derivatives with enhanced pharmacological profiles. For instance, derivatives of BOC-DMAHP have been explored for their activity against specific cancer cell lines and as potential anti-inflammatory agents.
Neuropharmacology
Research indicates that compounds similar to BOC-DMAHP may interact with neurotransmitter systems, particularly those involving acetylcholine and dopamine. Studies have shown that modifications to its structure can lead to increased potency and selectivity for certain receptors, making it a valuable tool in neuropharmacological research.
Case Studies
Mechanism of Action
The mechanism of action of tert-Butyl (3S,4S)-3-(dimethylamino)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The tert-butyl group can enhance the compound’s stability and lipophilicity, allowing it to effectively interact with hydrophobic pockets in proteins. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3S,4S)-3-(dimethylamino)-4-hydroxypyrrolidine-1-carboxylate can be compared with other pyrrolidine derivatives such as:
- tert-Butyl (3S,4S)-3-(methylamino)-4-hydroxypyrrolidine-1-carboxylate
- tert-Butyl (3S,4S)-3-(ethylamino)-4-hydroxypyrrolidine-1-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances the compound’s stability and lipophilicity, while the dimethylamino group provides opportunities for hydrogen bonding and electrostatic interactions .
Q & A
Q. Basic: What synthetic routes are commonly employed for the preparation of tert-butyl (3S,4S)-3-(dimethylamino)-4-hydroxypyrrolidine-1-carboxylate, and how are stereochemical outcomes controlled?
Answer:
The synthesis typically involves multi-step sequences starting from chiral pyrrolidine precursors. Key steps include:
- Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect amines, followed by selective deprotection under acidic conditions (e.g., TFA) .
- Stereochemical Control : Asymmetric reduction or enzymatic resolution to achieve the (3S,4S) configuration. For example, lithium aluminum hydride (LiAlH₄) in THF can reduce ketones with high stereoselectivity .
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) and recrystallization are critical for isolating enantiomerically pure products .
Q. Advanced: How can researchers resolve contradictions between experimental NMR data and computational predictions for this compound?
Answer:
Discrepancies often arise from solvent effects, conformational flexibility, or proton exchange. Methodologies include:
- Solvent Standardization : Re-acquiring NMR spectra in deuterated solvents (e.g., D₂O for hydroxy groups) to minimize shifts caused by H-bonding .
- DFT Calculations : Using density functional theory (e.g., B3LYP/6-311+G(d,p)) to model NMR chemical shifts, accounting for solvent dielectric constants .
- Dynamic NMR (DNMR) : To detect slow conformational changes, especially in the pyrrolidine ring, by varying temperature during data acquisition .
Q. Advanced: What challenges arise in crystallographic refinement of this compound using SHELX software, and how are they mitigated?
Answer:
Challenges include:
- Disorder in the tert-butyl group : Modeled using PART instructions in SHELXL, with isotropic displacement parameters constrained for overlapping atoms .
- Hydrogen Bonding Networks : SHELXE’s hydrogen placement tool may misassign hydroxy protons; manual validation via Fourier difference maps is required .
- Twinned Crystals : Use TWIN/BASF commands in SHELXL to refine twin laws, validated by the R1 factor (<5% for high-resolution data) .
Q. Basic: What chromatographic techniques are optimal for assessing the chiral purity of this compound?
Answer:
- HPLC with Chiral Columns : Use Chiralpak AD-H or OD-H columns with hexane/isopropanol (90:10) mobile phase. Retention times for enantiomers are validated against racemic mixtures .
- Capillary Electrophoresis (CE) : Chiral selectors like cyclodextrins in the buffer resolve enantiomers with >99% ee .
Q. Advanced: How can kinetic studies elucidate the role of this compound in asymmetric catalysis?
Answer:
- Stopped-Flow Kinetics : Monitor reaction intermediates (e.g., enamine formation) at millisecond resolution using UV-Vis spectroscopy .
- Isotopic Labeling : Introduce ¹³C or ²H at the dimethylamino group to track stereochemical inversion via NMR line-shape analysis .
Q. Advanced: What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?
Answer:
- Molecular Dynamics (MD) : Simulate transition states using Gaussian09 with solvent models (e.g., PCM for water) to predict regioselectivity .
- Frontier Molecular Orbital (FMO) Analysis : Identify nucleophilic sites via LUMO localization on the pyrrolidine ring .
Q. Basic: How is the compound’s stability under acidic/basic conditions evaluated?
Answer:
- Forced Degradation Studies : Incubate at pH 1–14 (HCl/NaOH buffers) at 40°C for 48h, followed by HPLC-MS to quantify degradation products (e.g., Boc deprotection) .
- Arrhenius Modeling : Accelerate stability testing at elevated temperatures (50–80°C) to extrapolate shelf-life .
Q. Advanced: What byproducts are typically observed during synthesis, and how are they characterized?
Answer:
- Dimethylamine Adducts : Formed via retro-Mannich reactions; identified by LC-MS ([M+H]+ = 215.2) and purified via ion-exchange chromatography .
- Epimerization Products : Detectable via chiral HPLC; minimized by avoiding prolonged exposure to basic conditions .
Q. Basic: What spectroscopic techniques are essential for structural confirmation?
Answer:
- ¹H/¹³C NMR : Key signals include δ 1.4 ppm (tert-butyl) and δ 3.2–3.8 ppm (pyrrolidine protons) .
- IR Spectroscopy : Hydroxy stretch at 3400–3500 cm⁻¹ and carbonyl (C=O) at 1680–1700 cm⁻¹ .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+ = 245.1864) .
Q. Advanced: How does the compound’s stereochemistry influence its physicochemical properties compared to its (3R,4R)-diastereomer?
Answer:
Properties
IUPAC Name |
tert-butyl (3S,4S)-3-(dimethylamino)-4-hydroxypyrrolidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-8(12(4)5)9(14)7-13/h8-9,14H,6-7H2,1-5H3/t8-,9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJCQLFIOYWZQH-IUCAKERBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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